molecular formula C12H23NO3 B8489898 3-(1-Hydroxy-2-methylpropyl)azetidine-1-carboxylic acid tert-butyl ester CAS No. 1257294-27-1

3-(1-Hydroxy-2-methylpropyl)azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B8489898
CAS RN: 1257294-27-1
M. Wt: 229.32 g/mol
InChI Key: GFOPWJWGUSUBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxy-2-methylpropyl)azetidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Hydroxy-2-methylpropyl)azetidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Hydroxy-2-methylpropyl)azetidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1257294-27-1

Product Name

3-(1-Hydroxy-2-methylpropyl)azetidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3

InChI Key

GFOPWJWGUSUBLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (237 mg, 6.26 mmol) was added to a solution of 3-(isobutyryl)azetidine-1-carboxylic acid tert-butyl ester (0.95 g, 4.18 mmol) in ethanol (7.5 mL). The resulting reaction mixture was stirred at RT for 2 h. Saturated hydrogen carbonate (25 mL) was added and the resulting mixture was stirred for further 15 min. The aqueous phase was extracted with dichloromethane (3×25 mL). The organic layer was dried over sodium sulfate and the solvents reduced in vacuo to give the crude product as yellow oil. The residue was purified by column chromatography (Si—PCC, ethyl acetate: cyclohexane: gradient 0:100 to 40:60). The solvents were reduced in vacuo to afford the title compound as colourless oil (840 mg, 88%). 1H NMR (400 MHz, CDCl3): δ 3.91-3.90 (3H, m), 3.71 (1H, dd, J=8.54, 6.04 Hz), 3.51 (1H, dd, J=7.21, 4.97 Hz), 2.70-2.63 (1H, m), 1.65-1.63 (1H, m), 1.44 (9H, s), 0.90 (6H, t, J=6.59 Hz).
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
88%

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